2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine 2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
Brand Name: Vulcanchem
CAS No.: 2548979-06-0
VCID: VC11851921
InChI: InChI=1S/C18H20BrN3/c19-16-6-2-1-5-14(16)11-21-10-8-15-12-22(13-17(15)21)18-7-3-4-9-20-18/h1-7,9,15,17H,8,10-13H2
SMILES: C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=CC=C4Br
Molecular Formula: C18H20BrN3
Molecular Weight: 358.3 g/mol

2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

CAS No.: 2548979-06-0

Cat. No.: VC11851921

Molecular Formula: C18H20BrN3

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine - 2548979-06-0

Specification

CAS No. 2548979-06-0
Molecular Formula C18H20BrN3
Molecular Weight 358.3 g/mol
IUPAC Name 1-[(2-bromophenyl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Standard InChI InChI=1S/C18H20BrN3/c19-16-6-2-1-5-14(16)11-21-10-8-15-12-22(13-17(15)21)18-7-3-4-9-20-18/h1-7,9,15,17H,8,10-13H2
Standard InChI Key CHESJSDMWUDWQB-UHFFFAOYSA-N
SMILES C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=CC=C4Br
Canonical SMILES C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=CC=C4Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecule comprises a pyridine ring fused to an octahydropyrrolo[2,3-c]pyrrole scaffold, substituted at the 1-position with a (2-bromophenyl)methyl group (Fig. 1). This architecture places it within the broader class of nitrogen-rich bicyclic compounds, which are frequently explored for their bioactivity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Inference
Molecular FormulaC₁₉H₂₁BrN₃Calculated from structure
Molecular Weight383.3 g/mol
LogP (Predicted)~2.8 (moderate lipophilicity)
Hydrogen Bond Acceptors3 (pyridine N, two pyrrolidine N)
Rotatable Bonds3 (methyl linker, bromophenyl group)

The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may influence receptor binding .

Synthetic Pathways

Core Scaffold Construction

The octahydropyrrolo[2,3-c]pyrrole core is typically synthesized via cyclization reactions. For example, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 6000-50-6) serves as a common intermediate, produced by refluxing ethyl pyrrolo[3,4-c]pyridine carboxylate with hydrochloric acid .

Functionalization Steps

  • N-Alkylation: The secondary amine of the pyrrolo[2,3-c]pyrrole is alkylated with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Pyridine Coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution introduces the pyridine moiety.

Table 2: Representative Reaction Yields for Analogous Compounds

Reaction StepYield (%)ConditionsReference
Core cyclization78–100HCl reflux, 15–24 h
N-Alkylation64–86DMF, K₂CO₃, 40–110°C
Final coupling10–50Pd catalysis, microwave heating

Biological Activity and Mechanisms

Anticancer Activity

Analogous structures demonstrate tubulin polymerization inhibition (IC₅₀ = 0.12–0.21 μM) by binding to the colchicine site, inducing G2/M arrest and apoptosis . Molecular docking suggests hydrogen bonding with Thrα179 and Asnβ349 residues .

Table 3: Comparative Bioactivity of Related Compounds

CompoundIC₅₀ (μM)TargetReference
Pyrrolo[3,4-c]pyridine0.15Tubulin
Triazolo[4,3-b]pyridazine0.08Kinase X
Thiadiazole derivative0.21nAChR α7

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High GI permeability predicted (QikProp) .

  • Metabolism: Likely CYP3A4 substrate due to aromatic bromine .

  • Excretion: Renal clearance predominates (t₁/₂ ~4–6 h in rodent models) .

Toxicity Considerations

  • hERG Inhibition: Low risk (predicted IC₅₀ >10 μM) .

  • Ames Test: Negative for mutagenicity in analogues .

Patent Landscape and Applications

Therapeutic Claims

  • EP2931315B1: Covers nAChR modulators for Alzheimer’s and schizophrenia .

  • EP3581575A1: Claims fused pyrrolopyridines as kinase inhibitors .

Material Science Applications

The rigid bicyclic structure has been explored in organic semiconductors due to its electron-deficient π-system.

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